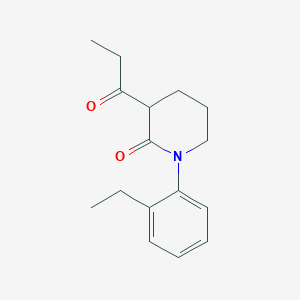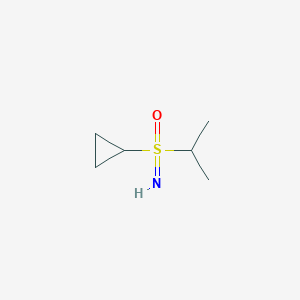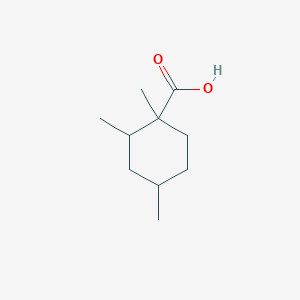
1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one is an organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 2-ethylphenyl group and a propanoyl group
Méthodes De Préparation
The synthesis of 1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylphenylacetonitrile with propanoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as the cholinergic and glutamatergic systems, to exert its effects. It may also interact with enzymes and receptors involved in various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
1-(2-Ethylphenyl)-3-propanoylpiperidin-2-one can be compared with similar compounds such as:
1-(2-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles: These compounds share a similar phenyl group but differ in the presence of a dihydropyridine ring.
1-(2-Ethylphenyl)-1-propanone: This compound has a similar ethylphenyl group but lacks the piperidine ring.
2’-Ethylpropiophenone: Similar in structure but with different functional groups and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and the piperidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
1-(2-ethylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C16H21NO2/c1-3-12-8-5-6-10-14(12)17-11-7-9-13(16(17)19)15(18)4-2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3 |
Clé InChI |
SQQNKLWMIDSZMY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2CCCC(C2=O)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)

![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)



![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)
![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)

![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)

![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
